2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-16(11-21-14-6-2-3-7-14)18-12-17(20)10-9-13-5-1-4-8-15(13)17/h1,4-5,8,14,20H,2-3,6-7,9-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPJQSYYXUSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized from 4-nitro-3-phenylbutanoic acid through a series of reactions including hydrogenation, hydrolysis, and amidation.
Introduction of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be introduced via a substitution reaction using cyclopentylthiol and an appropriate leaving group.
Final Coupling: The final step involves coupling the indene moiety with the cyclopentylsulfanyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopentylthiol in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several acetamide derivatives documented in the evidence. Key comparisons include:
- Cyclopentylsulfanyl vs. Propargyl/Spirane Substituents: The cyclopentylsulfanyl group in the target compound contrasts with propargyl (in ) or spiroindene (in ) moieties. For example, NBI-80713’s dimethoxyphenoxyethyl group contributes to its high HCRT-R2 affinity, while the fluorobenzyl in B10 may enhance CNS penetration .
- Hydroxyl vs. Fluorophenyl Groups : The hydroxyl group in the target compound could improve aqueous solubility compared to fluorophenyl-containing analogues (e.g., ), but may reduce blood-brain barrier permeability .
Pharmacological and Physicochemical Properties
- Receptor Binding: NBI-80713’s nanomolar Ki values for HCRT-R2 highlight the importance of fluorophenyl and dimethoxyphenoxyethyl groups in receptor antagonism. The target compound’s cyclopentylsulfanyl group may instead favor non-CNS targets, such as metabolic enzymes .
- Spectroscopic Data : IR and NMR data for cyclopentyl-containing compounds (e.g., δ 1.9–2.8 ppm for cyclopentyl protons in ) provide benchmarks for verifying the target compound’s structure.
- Thermal Stability : Melting points of indane derivatives (e.g., 188.9°C in ) suggest the target compound may exhibit similar stability due to rigid indenyl and cyclopentyl motifs.
Biological Activity
2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a complex organic compound characterized by its unique structural components, including a cyclopentylsulfanyl group and an indene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
Key Features:
- Cyclopentylsulfanyl Group: Contributes to the compound's reactivity and potential biological interactions.
- Indene Moiety: Imparts unique electronic properties that may influence the compound's pharmacological profile.
The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may lead to modulation of various biochemical pathways, particularly those involved in inflammatory responses.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory pathways, reducing pain and inflammation.
- Receptor Modulation: It could interact with receptors that mediate cellular signaling, influencing physiological responses.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound. Here are some notable findings:
Case Studies
Case Study 1: Anti-inflammatory Activity
In a preliminary study, this compound demonstrated promising anti-inflammatory effects in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
Case Study 2: Pain Management
Another study focused on the analgesic properties of this compound. Animal models indicated that administration led to significant pain relief compared to control groups, suggesting a mechanism involving central nervous system pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of Indene Moiety: Synthesized from 4-nitro-3-phenylbutanoic acid through hydrogenation and amidation.
- Introduction of Cyclopentylsulfanyl Group: Achieved via a substitution reaction using cyclopentylthiol.
- Final Coupling: The indene moiety is coupled with the cyclopentylsulfanyl group under appropriate conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using potassium permanganate or chromium trioxide. |
| Reduction | Reduction can be performed using sodium borohydride or lithium aluminum hydride. |
| Substitution | Participates in nucleophilic substitution reactions at the cyclopentylsulfanyl group. |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution for the cyclopentylsulfanyl group and amide coupling for the indene-methylacetamide moiety. Key steps include:
- Thioether formation : Reacting cyclopentanethiol with chloroacetyl chloride under basic conditions (e.g., NaOH in THF) to form 2-(cyclopentylsulfanyl)acetyl chloride .
- Amide coupling : Using EDC/HOBt or DCC-mediated coupling between the thioether intermediate and 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine. Reaction optimization should focus on solvent polarity (e.g., DMF vs. dichloromethane) and temperature (0–25°C) to minimize racemization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
How can structural integrity and purity of this compound be confirmed?
Use a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopentyl (δ 1.5–2.5 ppm, multiplet) and indene-methylacetamide groups (amide proton at δ 6.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z ~374.2 (calculated for C₂₁H₂₇NO₂S) .
- X-ray crystallography : For absolute configuration confirmation, particularly for the chiral 1-hydroxyindenyl center .
Advanced Research Questions
What experimental strategies are effective for resolving contradictions in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., fluorometric vs. colorimetric enzyme assays) .
- Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the sulfanyl group) that may interfere with activity .
- Target engagement studies : Employ SPR or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or GPCRs) .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Leverage in silico tools to address solubility and metabolic stability:
- LogP prediction : Use Molinspiration or ACD/Labs to optimize hydrophobicity (target LogP ~3.5) by modifying the cyclopentyl or indene groups .
- Metabolite prediction : Apply GLORY or MetaSite to identify vulnerable sites (e.g., sulfanyl oxidation) and introduce blocking groups (e.g., methyl substitution) .
- Docking studies : Autodock Vina or Schrödinger Suite to prioritize derivatives with stronger hydrogen bonding to target enzymes (e.g., CYP450 isoforms) .
What are the challenges in characterizing the compound’s conformational dynamics, and how can they be addressed?
The compound’s flexibility (cyclopentyl rotation, indene ring puckering) complicates structure-activity relationships. Solutions include:
- Dynamic NMR : Analyze temperature-dependent ¹H NMR shifts (e.g., in DMSO-d₆) to quantify rotational barriers .
- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to identify dominant conformers in aqueous and lipid bilayer environments .
- NOESY/ROESY : Detect through-space correlations between the cyclopentyl and indene groups to map preferred conformations .
Methodological Considerations Table
| Aspect | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Microwave-assisted synthesis | Power: 300 W, Time: 30 min, Temp: 120°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
